N-[2-(aminocarbonyl)phenyl]-2-pyrrolidin-1-ylnicotinamide
説明
N-[2-(aminocarbonyl)phenyl]-2-pyrrolidin-1-ylnicotinamide, also known as NAMPT inhibitor, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. NAMPT inhibitor has been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a critical role in the biosynthesis of NAD+ (nicotinamide adenine dinucleotide). NAD+ is an essential coenzyme that is involved in numerous cellular processes, including energy metabolism, DNA repair, and gene expression.
作用機序
N-[2-(aminocarbonyl)phenyl]-2-pyrrolidin-1-ylnicotinamide inhibitor works by inhibiting this compound, an enzyme that plays a critical role in the biosynthesis of NAD+. NAD+ is essential for numerous cellular processes, including energy metabolism, DNA repair, and gene expression. By inhibiting this compound, this compound inhibitor depletes NAD+ levels, which leads to the inhibition of various cellular processes that rely on NAD+.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have various biochemical and physiological effects, including inhibition of tumor growth, reduction of inflammation, and improvement of glucose homeostasis and insulin sensitivity. This compound inhibitor has also been shown to induce apoptosis in cancer cells and reduce the expression of inflammatory cytokines in animal models of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of N-[2-(aminocarbonyl)phenyl]-2-pyrrolidin-1-ylnicotinamide inhibitor is its specificity for this compound, which makes it a useful tool for studying the role of NAD+ in various cellular processes. However, one of the limitations of this compound inhibitor is its potential toxicity, which can limit its usefulness in certain experiments. Additionally, this compound inhibitor may not be effective in all types of cancer, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the research on N-[2-(aminocarbonyl)phenyl]-2-pyrrolidin-1-ylnicotinamide inhibitor, including the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the evaluation of combination therapies with other drugs. Additionally, the role of NAD+ in various diseases, including cancer, inflammation, and metabolic disorders, needs to be further elucidated to fully understand the therapeutic potential of this compound inhibitor.
科学的研究の応用
N-[2-(aminocarbonyl)phenyl]-2-pyrrolidin-1-ylnicotinamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In cancer, this compound inhibitor has been shown to inhibit tumor growth and induce apoptosis in cancer cells by depleting NAD+ levels. Inflammation is also closely associated with NAD+ metabolism, and this compound inhibitor has been shown to reduce inflammation in various animal models of inflammatory diseases. In metabolic disorders, this compound inhibitor has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes.
特性
IUPAC Name |
N-(2-carbamoylphenyl)-2-pyrrolidin-1-ylpyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c18-15(22)12-6-1-2-8-14(12)20-17(23)13-7-5-9-19-16(13)21-10-3-4-11-21/h1-2,5-9H,3-4,10-11H2,(H2,18,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPUKUMNZYAZRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)C(=O)NC3=CC=CC=C3C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。